molecular formula C17H32ClNO3 B5990596 1-[2-Hydroxy-3-(2-methylbut-3-yn-2-yloxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride

1-[2-Hydroxy-3-(2-methylbut-3-yn-2-yloxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride

Cat. No.: B5990596
M. Wt: 333.9 g/mol
InChI Key: JPLCSRAQWXLGRR-UHFFFAOYSA-N
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Description

1-[2-Hydroxy-3-(2-methylbut-3-yn-2-yloxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-Hydroxy-3-(2-methylbut-3-yn-2-yloxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride typically involves multiple steps. One common method starts with the condensation of acetylene and acetone to form 2-methylbut-3-yn-2-ol . This intermediate is then reacted with 2,2,6,6-tetramethylpiperidin-4-ol under specific conditions to form the desired compound. The reaction conditions often require the use of a base or Lewis acid catalysts to promote the addition reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction conditions can significantly enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1-[2-Hydroxy-3-(2-methylbut-3-yn-2-yloxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or other reduced derivatives.

    Substitution: The alkyne group can participate in substitution reactions, leading to the formation of new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols.

Scientific Research Applications

1-[2-Hydroxy-3-(2-methylbut-3-yn-2-yloxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-Hydroxy-3-(2-methylbut-3-yn-2-yloxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

1-[2-hydroxy-3-(2-methylbut-3-yn-2-yloxy)propyl]-2,2,6,6-tetramethylpiperidin-4-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H31NO3.ClH/c1-8-17(6,7)21-12-14(20)11-18-15(2,3)9-13(19)10-16(18,4)5;/h1,13-14,19-20H,9-12H2,2-7H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPLCSRAQWXLGRR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(CC(N1CC(COC(C)(C)C#C)O)(C)C)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H32ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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